molecular formula C19H18N4O3S B10782765 STING Agonist C11

STING Agonist C11

Cat. No.: B10782765
M. Wt: 382.4 g/mol
InChI Key: KQKWXSQTTDLZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING Agonist C11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control . Detailed synthetic procedures are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency . Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound.

Properties

IUPAC Name

N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKWXSQTTDLZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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